molecular formula C18H14ClFN4O2 B2422883 N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421528-05-3

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2422883
CAS No.: 1421528-05-3
M. Wt: 372.78
InChI Key: YLZJZYZCMFTCDW-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide” is a chemical compound with the molecular formula C18H14ClFN4O2 . Its average mass is 372.781 Da and its monoisotopic mass is 372.078918 Da .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinyl ring attached to an acetamide group and a phenyl ring substituted with chloro and fluoro groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Radioligand Development for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to "N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide," have been reported as selective ligands for the translocator protein (18 kDa). These compounds, designed with fluorine atoms in their structure, allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

Compounds derived from "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory Activity

Derivatives of "this compound" have been synthesized and assessed for their anti-inflammatory activity. Among these, certain compounds showed significant anti-inflammatory activity, highlighting their potential therapeutic benefits (Sunder & Maleraju, 2013).

Dual Inhibitors of PI3K/mTOR

Research has also explored the development of compounds as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. These studies aim to improve metabolic stability and reduce metabolic deacetylation, with compounds showing promise as inhibitors relevant to cancer research (Stec et al., 2011).

Novel TSPO Ligands for Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These ligands have shown potential for in vivo PET imaging of neuroinflammation, contributing to the understanding and diagnosis of neurodegenerative disorders (Damont et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-11-8-17(26)24(18(22-11)12-4-6-21-7-5-12)10-16(25)23-13-2-3-15(20)14(19)9-13/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZJZYZCMFTCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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